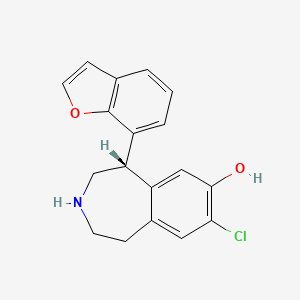

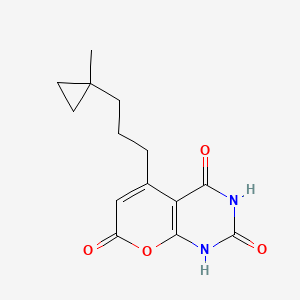

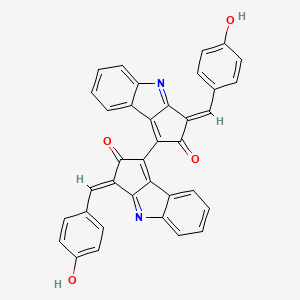

![molecular formula C21H22N6O B610819 2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide CAS No. 1030610-86-6](/img/structure/B610819.png)

2-amino-5-[3-(1-ethyl-1H-pyrazol-5-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 2-amino-5-[3-(1-etil-1H-pirazol-5-il)-1H-pirrolo[2,3-b]piridin-5-il]-N,N-dimetilbenzamida implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común implica la formación de las porciones de pirazol y pirrolopiridina, seguida de su acoplamiento con el derivado de benzamida . Las condiciones de reacción generalmente incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar el rendimiento deseado del producto .

Métodos de producción industrial

Los métodos de producción industrial para este compuesto pueden implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Estos métodos a menudo incluyen el uso de reactores automatizados, sistemas de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad y la escalabilidad consistentes .

Análisis De Reacciones Químicas

Tipos de reacciones

2-amino-5-[3-(1-etil-1H-pirazol-5-il)-1H-pirrolo[2,3-b]piridin-5-il]-N,N-dimetilbenzamida experimenta diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen solventes orgánicos (por ejemplo, diclorometano, etanol), ácidos (por ejemplo, ácido clorhídrico), bases (por ejemplo, hidróxido de sodio) y catalizadores (por ejemplo, paladio sobre carbono) . Las condiciones de reacción como la temperatura, la presión y el tiempo de reacción se controlan cuidadosamente para obtener los productos deseados .

Productos principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de sustitución pueden producir varios derivados de benzamida sustituidos .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

El mecanismo de acción de 2-amino-5-[3-(1-etil-1H-pirazol-5-il)-1H-pirrolo[2,3-b]piridin-5-il]-N,N-dimetilbenzamida implica su interacción con dianas moleculares específicas, como la tirosina-proteína quinasa ABL1 . Esta interacción puede modular varias vías celulares, lo que lleva a los efectos biológicos observados del compuesto . Las vías y los objetivos moleculares exactos pueden variar según la aplicación y el contexto específicos .

Comparación Con Compuestos Similares

Compuestos similares

Compuestos similares incluyen otras fenilpiridinas y derivados de pirazol, como:

Singularidad

Lo que distingue a 2-amino-5-[3-(1-etil-1H-pirazol-5-il)-1H-pirrolo[2,3-b]piridin-5-il]-N,N-dimetilbenzamida es su combinación única de características estructurales, que contribuyen a su reactividad química y actividad biológica distintas .

Propiedades

Número CAS |

1030610-86-6 |

|---|---|

Fórmula molecular |

C21H22N6O |

Peso molecular |

374.4 g/mol |

Nombre IUPAC |

2-amino-5-[3-(2-ethylpyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-N,N-dimethylbenzamide |

InChI |

InChI=1S/C21H22N6O/c1-4-27-19(7-8-25-27)17-12-24-20-15(17)10-14(11-23-20)13-5-6-18(22)16(9-13)21(28)26(2)3/h5-12H,4,22H2,1-3H3,(H,23,24) |

Clave InChI |

INAGORZAOFUKOZ-UHFFFAOYSA-N |

SMILES |

CCN1C(=CC=N1)C2=CNC3=C2C=C(C=N3)C4=CC(=C(C=C4)N)C(=O)N(C)C |

SMILES canónico |

CCN1C(=CC=N1)C2=CNC3=C2C=C(C=N3)C4=CC(=C(C=C4)N)C(=O)N(C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

SX7; SX-7; SX 7; SGX-393; SGX393; SGX 393 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

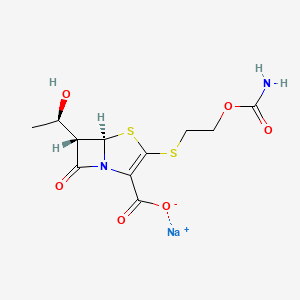

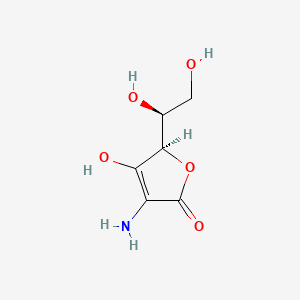

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![9-(3,4-dichlorophenyl)-2,7-bis[(dimethylamino)methyl]-3,4,5,6,7,9-hexahydro-2H-xanthene-1,8-dione;dihydrobromide](/img/structure/B610754.png)